Dimethylditetradecylammonium chloride

Description

Properties

IUPAC Name |

dimethyl-di(tetradecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHHCURRBLAGFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051463 | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-91-5, 68391-05-9 | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldimyristylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THH5QTL9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

dimethylditetradecylammonium chloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylditetradecylammonium Chloride

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (DMDTAC). As a quaternary ammonium compound, DMDTAC exhibits significant cationic surfactant properties, making it a compound of interest for researchers, scientists, and professionals in drug development and formulation. This document delves into its chemical identity, physicochemical characteristics, stability, reactivity, and safety profile. Furthermore, it offers practical experimental protocols and discusses the implications of its properties for various scientific applications. The information is grounded in authoritative sources to ensure technical accuracy and reliability for a scientific audience.

Chemical Identity and Structure

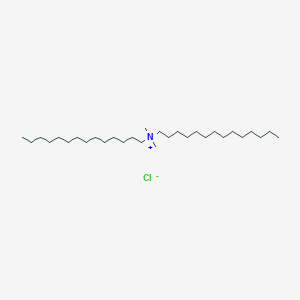

This compound, also known by synonyms such as Dimethyldimyristylammonium chloride, is a quaternary ammonium salt.[1][2] Its structure consists of a central nitrogen atom covalently bonded to two methyl groups and two long-chain tetradecyl (C14) alkyl groups.[1][3] This configuration confers a permanent positive charge on the nitrogen atom, which is balanced by a chloride counter-ion.[1]

The presence of the long, nonpolar tetradecyl chains results in significant hydrophobic character, while the quaternary ammonium head group is distinctly hydrophilic. This amphipathic nature is the basis for its classification and function as a cationic surfactant.[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMDTAC are critical for its handling, formulation, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10108-91-5 | [1][2][5] |

| Molecular Formula | C₃₀H₆₄ClN | [1][2][6] |

| Molecular Weight | 474.29 g/mol | [1][2][6] |

| IUPAC Name | Dimethyl-di(tetradecyl)azanium;chloride | [1][2] |

| Synonyms | Dimethyldimyristylammonium chloride, Dimyristyldimonium chloride, Ditetradecyldimethylammonium chloride | [1][2][5] |

| Physical State | Solid at room temperature | [1] |

| LogP (Octanol-Water) | 7.469 | [6] |

| Solubility | Limited solubility in water due to long hydrophobic chains; more soluble in organic solvents.[4] | [4] |

The high LogP value indicates strong lipophilicity, which is expected given the two C14 alkyl chains.[6] This property is pivotal in its interaction with lipid bilayers and organic phases. While its solubility in pure water is limited, its surfactant nature allows it to form micelles in aqueous solutions, which is a key aspect of its utility as an emulsifying agent.[4][7] The solubility profile can be influenced by temperature and the presence of salts in the medium.[4]

Stability and Reactivity Profile

Understanding the stability of DMDTAC is crucial for developing robust formulations and for defining appropriate storage conditions.

-

Chemical Stability : DMDTAC is generally stable under recommended storage conditions.[6] As a quaternary ammonium salt, its positive charge is permanent and not dependent on pH, making it stable across a wide pH range. This is a distinct advantage over primary, secondary, or tertiary amine-based cationic surfactants whose charge is pH-dependent.[8][9]

-

Thermal Stability : The compound can decompose upon heating.[10] This decomposition can produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[10][11] Therefore, exposure to high temperatures should be avoided.

-

Incompatible Materials : As a cationic molecule, DMDTAC will interact with and can be inactivated by anionic compounds, such as anionic surfactants (e.g., soaps and detergents) and other negatively charged polymers or proteins in a formulation.[9] This can lead to precipitation and loss of function.[9]

-

Hazardous Reactions : No hazardous polymerization has been reported.[12] The primary reactivity concern is its interaction with incompatible anionic materials.

Safety and Toxicological Profile

DMDTAC is associated with significant safety considerations that require strict adherence to handling protocols in a research environment.

GHS Hazard Classification:

-

Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314).[2]

-

Serious Eye Damage/Eye Irritation : Causes serious eye damage (H318).[2]

-

Hazardous to the Aquatic Environment : Very toxic to aquatic life (H400) with long-lasting effects (H410).[2]

Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory when handling this compound.[11][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[11][14] In case of exposure, immediate and thorough rinsing of the affected area is critical.[15]

Experimental Protocol: Preparation of a Standard Aqueous Dispersion

The causality behind preparing a stable dispersion of a sparingly soluble surfactant like DMDTAC involves overcoming its hydrophobicity. This is typically achieved by applying energy (heating, sonication) to break down aggregates and facilitate micelle formation above its critical micelle concentration (CMC).

Objective: To prepare a 10 mM aqueous dispersion of DMDTAC for use in formulation screening or cell culture experiments.

Methodology:

-

Pre-Weighing: Accurately weigh the required mass of DMDTAC powder in a fume hood using an analytical balance.

-

Dispersion: Add the powder to a sterile glass beaker containing 90% of the final required volume of high-purity water (e.g., Milli-Q).

-

Heating & Stirring: Place the beaker on a magnetic stir plate with a heating function. Gently heat the solution to 40-50°C while stirring. Rationale: Moderate heating reduces water viscosity and provides energy to break intermolecular forces between DMDTAC molecules, aiding dispersion.

-

Sonication (Optional): If aggregates persist, use a bath or probe sonicator for 5-10 minutes. Rationale: Sonication provides high-frequency energy to ensure uniform particle size and prevent precipitation.

-

Final Volume Adjustment: Once the solid is fully dispersed (the solution should appear clear or uniformly opalescent), cool the solution to room temperature. Transfer it to a volumetric flask and add water to the final volume.

-

Sterilization (If required): For biological applications, sterile-filter the dispersion through a 0.22 µm syringe filter. Note: Due to potential micelle formation, select a filter material with low protein/surfactant binding, such as PVDF or PES.

-

Quality Control: Visually inspect the final solution for any particulates. Measure the pH to ensure it is within the expected range for the application.

Sources

- 1. alfachemistrynl.com [alfachemistrynl.com]

- 2. This compound | C30H64ClN | CID 24952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. This compound|10108-91-5 - MOLBASE Encyclopedia [m.molbase.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. ICSC 1296 - DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE [chemicalsafety.ilo.org]

- 12. DDAC, Didecyl Dimethyl Ammonium Chloride Manufacturers, SDS MSDS [mubychem.com]

- 13. chem-on.com.sg [chem-on.com.sg]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Dimethylditetradecylammonium Chloride

Executive Summary

Dimethylditetradecylammonium chloride (DMDAC), a quaternary ammonium compound (QAC), is a molecule of significant interest due to its surfactant properties and broad-spectrum antimicrobial activity. These characteristics make it a valuable component in disinfectants, biocides, fabric softeners, and as a phase-transfer catalyst in organic synthesis.[1][2][3] This guide provides an in-depth exploration of the primary and alternative synthesis pathways for DMDAC, designed for researchers, chemists, and drug development professionals. We will dissect the core chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern reaction success, purity, and yield. The focus is on elucidating the causality behind methodological choices, ensuring a robust and reproducible synthesis.

Part 1: Foundational Concepts in DMDAC Synthesis

Molecular Profile of this compound

DMDAC is a cationic surfactant characterized by a central, positively charged nitrogen atom covalently bonded to four organic substituents: two methyl groups and two long-chain tetradecyl (C14) alkyl groups. The positive charge of the nitrogen core is balanced by a chloride counter-ion. This amphiphilic structure, with a hydrophilic cationic head and two long hydrophobic tails, is the source of its surface-active properties. Unlike primary, secondary, or tertiary ammonium salts, the charge on a QAC is permanent and independent of the solution's pH.[2]

The Synthetic Cornerstone: The Menshutkin Reaction

The synthesis of QACs is predominantly achieved through the alkylation of a tertiary amine, a classic S(_N)2 reaction known as the Menshutkin reaction.[2] This process involves the nucleophilic attack of the lone pair of electrons on the tertiary amine's nitrogen atom on an electrophilic carbon of an alkyl halide. The result is the formation of a new carbon-nitrogen bond and the creation of the quaternary ammonium cation. The halide displaced from the alkylating agent becomes the counter-ion.

Part 2: The Primary Synthesis Pathway: Quaternization of a Tertiary Amine

The most direct and controlled method for producing high-purity this compound is the quaternization of N,N-dimethyltetradecylamine with 1-chlorotetradecane. This approach minimizes the side reactions and product mixtures that plague syntheses starting from primary or secondary amines.[5][6]

Reaction Principle and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

-

Nucleophile: N,N-dimethyltetradecylamine. The nitrogen atom's lone pair of electrons initiates the reaction.

-

Electrophile: 1-Chlorotetradecane. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

-

Leaving Group: The chloride ion (Cl⁻).

The rate and success of the reaction are governed by several factors:

-

Steric Hindrance: While the tertiary amine is somewhat sterically hindered, the long alkyl chains are flexible. The electrophile, a primary alkyl halide, is unhindered, favoring the S(_N)2 pathway.

-

Solvent: Polar aprotic solvents like acetonitrile are ideal as they can solvate the cation but do not strongly solvate the nucleophilic amine, preserving its reactivity. Protic solvents like alcohols can also be used, as they effectively dissolve the reactants and the resulting salt.[7][8]

-

Temperature: Increased temperature accelerates the reaction rate but must be controlled to prevent potential side reactions, such as elimination. A typical temperature range is 75-95°C.[7]

Visualization: The S(_N)2 Quaternization Pathway

Caption: S(_N)2 mechanism for the synthesis of DMDAC.

Critical Starting Materials & Reagents

| Reagent/Material | Specification | Rationale |

| N,N-Dimethyltetradecylamine | Purity > 98% | This is the core nucleophile. Impurities (e.g., dimethylamine, tetradecanol) can lead to side products and complicate purification. It can be synthesized via the amination of 1-chlorotetradecane with excess dimethylamine.[9][10] |

| 1-Chlorotetradecane | Purity > 98% | The alkylating agent. While bromo- or iodo- analogs are more reactive, 1-chlorotetradecane is often more cost-effective for industrial applications.[11] |

| Solvent | Isopropanol or Acetonitrile | Isopropanol is a good, cost-effective solvent that facilitates the dissolution of all components.[7] Acetonitrile is an excellent polar aprotic alternative that can accelerate S(N)2 reactions.[8] |

| Catalyst (Optional) | Basic Catalyst or Phase-Transfer Catalyst | A basic catalyst can be used to scavenge any acidic impurities. A phase-transfer catalyst (PTC) is generally not required for this homogeneous reaction but is crucial if reactants are in different phases.[12][13] |

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place, including the use of a fume hood and personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for all chemicals used.[1]

1. Reactor Setup:

-

Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure all glassware is dry.

2. Reagent Charging:

-

Charge the flask with N,N-dimethyltetradecylamine (e.g., 0.1 mol, 24.15 g).

-

Add 200 mL of isopropanol to dissolve the amine.

-

Begin stirring to ensure the mixture is homogeneous.

3. Reaction Initiation:

-

Slowly add 1-chlorotetradecane (e.g., 0.1 mol, 24.7 g) to the flask. A slight molar excess (1.05 to 1.10 equivalents) of the alkylating agent can be used to ensure complete conversion of the tertiary amine.

-

Once the addition is complete, begin heating the mixture to a gentle reflux (approx. 85-90°C).[7]

4. Reaction and Monitoring:

-

Maintain the reaction at reflux for 4-6 hours.[7]

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or HPLC-MS. The disappearance of the starting amine spot/peak indicates reaction completion.

5. Post-Reaction Heat Preservation:

-

After the main reaction phase, reduce the temperature to 80°C and hold for an additional 2-3 hours to ensure maximum conversion.[7]

6. Product Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) or by washing with a non-polar solvent like hexane to remove unreacted starting materials. For very high purity, liquid-liquid extraction of an aqueous solution with a solvent like dichloromethane can be effective at removing organic impurities.[14]

Part 3: Alternative Synthetic Routes

While the quaternization of a tertiary amine is preferred, it's instructive to understand alternative pathways and their inherent challenges.

Route A: Exhaustive Alkylation of a Secondary Amine

This route would involve reacting ditetradecylamine with an excess of a methylating agent like methyl chloride or methyl iodide.

-

Challenge: The reaction proceeds in stages. The initial product, N-methylditetradecylamine (a tertiary amine), is often more nucleophilic than the starting secondary amine. This leads to a "runaway" reaction where the tertiary amine competes for the methylating agent, resulting in a mixture of tertiary amine salt and the desired quaternary ammonium salt.[5][15] Achieving high selectivity for the quaternary product requires harsh conditions and a large excess of the alkylating agent.[5]

Route B: Alkylation of Dimethylamine

This pathway involves reacting dimethylamine with two equivalents of 1-chlorotetradecane.

-

Challenge: This is the most difficult route to control. The first alkylation produces N,N-dimethyltetradecylamine. This tertiary amine product is present in the same flask as the highly reactive dimethylamine and the remaining 1-chlorotetradecane. A complex mixture of the secondary amine (tetradecylamine, from potential demethylation or impurities), the desired tertiary amine, and the final quaternary product is almost inevitable.[6][16] This route is generally unsuitable for producing a specific, high-purity QAC.

Part 4: Purification and Characterization Workflow

Ensuring the purity and identity of the final DMDAC product is critical for any application. A robust quality control workflow is essential.

Visualization: Purification and Analysis Workflow

Caption: General workflow for the purification and quality control of DMDAC.

Analytical Characterization Techniques

| Technique | Purpose | Expected Outcome |

| HPLC-MS | Purity assessment and identity confirmation | A single major peak in the chromatogram with a mass spectrum corresponding to the [M]⁺ cation of DMDAC (m/z ≈ 438.5). This method is highly sensitive and can separate DMDAC from similar QACs.[17][18][19] |

| ¹H NMR | Structural elucidation and confirmation | The spectrum should show characteristic peaks for the N-CH₃ groups, the N-CH₂ groups adjacent to the nitrogen, the long alkyl chains (-(CH₂)₁₂-), and the terminal CH₃ groups, with appropriate integration ratios. |

| Titration | Quantitative analysis of QAC concentration | A two-phase colorimetric titration can be used for determining the active QAC content in a solution, though it is less specific than instrumental methods.[20] |

| Ion Chromatography (IC) | Quantification | An alternative to HPLC for quantifying the QAC, particularly in environmental or dilute samples.[21] |

Part 5: Conclusion

The synthesis of this compound is most effectively and reliably achieved through the direct quaternization of N,N-dimethyltetradecylamine with a suitable C14 alkyl halide, such as 1-chlorotetradecane. This S(_N)2 pathway offers superior control and product purity compared to alternative routes starting from lower-order amines. Success hinges on the use of high-purity starting materials, appropriate solvent selection, and careful control of reaction temperature and time. A rigorous purification and analytical characterization workflow, centered around HPLC-MS and NMR, is paramount to validate the identity and purity of the final product, ensuring its suitability for high-stakes applications in research and industry.

References

- KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google P

- Alkylation of Amines (Sucks!) - Master Organic Chemistry.

- This compound|10108-91-5 - MOLBASE Encyclopedia.

- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.

- CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google P

- This compound | C30H64ClN | CID 24952 - PubChem.

- CN1267404C - Preparation method of alkyl dimethylamine mixture - Google P

- Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts | Journal of the American Chemical Society.

- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.

- Quaternary ammonium c

- Quaternary ammonium compounds (QACs) | Production Process - MCB Books.

- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE.

- Tetradecyl dimethyl amine (DMA14) - Kerui Chemicals.

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC.

- Phase-transfer c

- (PDF)

- quantifying ddac in commercial antisapstain products - and industrial working solutions - by an enzyme-linked immunosorbent assay - Wood Preserv

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology.

- Phase Transfer C

- 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts.

- US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google P

- Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice.

- Didecyldimethylammonium Chloride (DDAC) Testing - Oxford Analytical Services.

- Sampling and Analysis of Quaternary Ammonium Compounds (QACs)

- US4517380A - Method for purifying methacrylamidopropyl trimethylammonium chloride and related compounds - Google P

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. makingchembooks.com [makingchembooks.com]

- 4. This compound | C30H64ClN | CID 24952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1267404C - Preparation method of alkyl dimethylamine mixture - Google Patents [patents.google.com]

- 10. China Tetradecyl Dimethylamine,CAS No. 112-75-4, DMA14 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 14. US4517380A - Method for purifying methacrylamidopropyl trimethylammonium chloride and related compounds - Google Patents [patents.google.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]

- 17. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]

- 18. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]

- 19. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 20. woodpreservation.ca [woodpreservation.ca]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dimethylditetradecylammonium Chloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dichotomous Nature of Dimethylditetradecylammonium Chloride

This compound (DDTAC), a quaternary ammonium salt, presents a fascinating case study in solubility, driven by its amphipathic molecular structure. Possessing a positively charged nitrogen atom at its hydrophilic head and two long, hydrophobic tetradecyl chains, its interaction with various solvents is a delicate interplay of competing forces. This guide provides an in-depth exploration of the solubility of DDTAC, moving beyond simple data points to elucidate the underlying physicochemical principles and provide actionable, field-proven experimental protocols. For drug development professionals, a thorough understanding of DDTAC's solubility is paramount for formulation design, particularly in the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

Molecular Structure and its Implications for Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. In the case of DDTAC, we must consider two key features:

-

The Ionic Headgroup: The quaternary ammonium chloride group is polar and capable of ion-dipole interactions with polar solvent molecules. This hydrophilic character promotes solubility in polar solvents.

-

The Hydrophobic Tails: The two tetradecyl (C14) alkyl chains are nonpolar and interact favorably with nonpolar solvent molecules through van der Waals forces. These long hydrocarbon chains significantly reduce solubility in aqueous environments.[2]

This dual nature is the cornerstone of its surfactant properties and a key determinant of its solubility profile.

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The age-old axiom "like dissolves like" provides a foundational understanding of solubility. For DDTAC, this means:

-

Polar Solvents: Polar protic solvents like water, methanol, and ethanol can solvate the chloride anion through hydrogen bonding and the quaternary ammonium cation through ion-dipole interactions.[3] However, the extensive hydrophobic character of the tetradecyl chains limits this solubility.

-

Nonpolar Solvents: Nonpolar solvents such as hexane and toluene will readily solvate the long alkyl tails but will not effectively solvate the ionic headgroup, leading to poor solubility.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as chloroform and acetone, may offer a more balanced environment for both the hydrophilic head and hydrophobic tails, potentially leading to moderate solubility.[3]

Beyond this simple principle, the solubility of surfactants like DDTAC is also governed by the process of micellization. Above a certain concentration, the critical micelle concentration (CMC), individual surfactant molecules aggregate to form micelles, with the hydrophobic tails oriented inward and the hydrophilic heads facing the solvent. This phenomenon can significantly enhance the apparent solubility of the surfactant in a given solvent.[4]

Experimental Determination of Solubility: A Validated Protocol

While theoretical principles provide a strong predictive framework, empirical determination of solubility is essential for accurate formulation development. The following is a robust, self-validating protocol for determining the solubility of DDTAC in various solvents.

Workflow for Experimental Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

-

Add an excess of DDTAC to each vial, ensuring that a solid phase remains. This is crucial to confirm that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled and recorded. For many solids, solubility is an endothermic process, so temperature control is critical.[2]

-

Agitate the solutions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed.

-

Filter the solution using a syringe filter compatible with the solvent. This is often the preferred method to ensure no solid particles are carried over.

-

-

-

Quantification of Dissolved DDTAC:

-

Carefully take a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of DDTAC using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

UV-Vis Spectrophotometry: If DDTAC has a suitable chromophore or can be derivatized.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residue. This method is simpler but generally less accurate.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility of DDTAC in the solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

Expected Solubility Profile of this compound

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar headgroup interacts favorably, but the two long hydrophobic tails significantly limit solubility.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the cationic headgroup without the steric hindrance of hydrogen bonding networks.[3] |

| Intermediate Polarity | Chloroform, Dichloromethane, Acetone | Moderate | Offers a balance for solvating both the polar headgroup and the nonpolar tails. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | Favorable interactions with the alkyl chains are insufficient to overcome the energy required to dissolve the ionic headgroup.[3] |

Factors Influencing the Solubility of DDTAC

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[2] This relationship should be experimentally determined for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[3]

-

Presence of Electrolytes: In aqueous solutions, the addition of salts can either increase or decrease the solubility of surfactants, a phenomenon known as "salting in" or "salting out."

-

pH: The pH of the aqueous phase is not expected to have a significant impact on the solubility of DDTAC as it is a strong electrolyte and remains ionized across a wide pH range.

Applications in Drug Development

The unique solubility characteristics of DDTAC make it a valuable excipient in drug development, particularly for:

-

Emulsifying Agent: Its surfactant properties are utilized to create stable oil-in-water emulsions and nanoemulsions for the delivery of lipophilic drugs.[1]

-

Solubilizing Agent: DDTAC can form micelles that encapsulate poorly water-soluble drugs, increasing their apparent solubility and bioavailability.

-

Gene Delivery: The cationic nature of DDTAC facilitates complexation with negatively charged nucleic acids (like DNA and siRNA), forming nanocarriers for gene therapy applications.[1]

Conclusion

This compound is a compound whose solubility is a complex function of its amphipathic structure and the properties of the solvent. While it exhibits limited solubility in water due to its long hydrophobic chains, it is expected to be more soluble in polar aprotic and intermediate polarity organic solvents. For researchers and drug development professionals, a deep understanding of these principles, coupled with robust experimental determination, is essential for harnessing the full potential of this versatile molecule in advanced formulations.

References

-

Solubility of Things. Didecyldimethylammonium chloride - Solubility of Things. [Link]

-

Journal of the American Chemical Society. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. [Link]

-

Wikipedia. Dimethyldioctadecylammonium chloride. [Link]

-

LookChem. Dimethyl Distearylammonium Chloride (Dioctadecyl Dimethyl Ammonium Chloride) | High-Purity Surfactant | CAS 107-64-2. [Link]

-

PubChem. This compound. [Link]

-

MOLBASE. This compound|10108-91-5. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. [Link]

-

ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems | Request PDF. [Link]

-

ResearchGate. Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures. [Link]

- Google Patents.

-

Solubility of Things. Didecyldimethylammonium chloride - Solubility of Things. [Link]

-

ACS Publications. Solution behavior of dialkyldimethylammonium chloride in water. Basic properties of antistatic fabric softeners. [Link]

-

PubChem. Diallyldimethylammonium chloride. [Link]

-

YouTube. Surfactant Performance Testing. [Link]

-

ResearchGate. Solubility studies of drug in different surfactants and co-surfactants. [Link]

-

Prof Steven Abbott. Solubility | Practical Surfactants Science. [Link]

-

PMC - NIH. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. [Link]

-

PubMed. Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro. [Link]

-

PubChem. Benzyldimethyltetradecylammonium chloride. [Link]

-

CAS Common Chemistry. This compound. [Link]

Sources

An In-Depth Technical Guide to the Critical Micelle Concentration of Dimethylditetradecylammonium Chloride

Abstract

Dimethylditetradecylammonium chloride (DDAC) is a cationic surfactant of significant interest in pharmaceutical sciences and materials research, primarily owing to its self-assembling properties and broad-spectrum antimicrobial activity. A fundamental parameter governing its behavior in solution is the critical micelle concentration (CMC), the threshold concentration at which individual surfactant monomers begin to aggregate into micelles. This guide provides a comprehensive technical overview of the principles and methodologies for determining the CMC of DDAC. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this versatile quaternary ammonium compound. The guide delves into the theoretical underpinnings of micellization, offers detailed, field-proven protocols for key analytical techniques, and discusses the critical factors that influence CMC values, thereby providing a robust framework for its accurate determination and application.

Introduction: The Physicochemical Significance of this compound

This compound (DDAC) is a double-chain quaternary ammonium compound. Its molecular architecture, featuring a positively charged nitrogen atom flanked by two methyl groups and two long, fourteen-carbon alkyl chains (tetradecyl), imparts it with potent surface-active properties. This amphiphilic nature—a hydrophilic cationic head group and two substantial hydrophobic tails—drives its self-assembly in aqueous solutions, a phenomenon central to its utility in drug delivery, as a disinfectant, and in the formation of complex nanostructures like vesicles and liposomes.

The transition from a solution of individual surfactant monomers to one containing organized molecular aggregates (micelles) is not gradual but occurs at a relatively sharp, well-defined concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical thermodynamic parameter; below this concentration, DDAC primarily exists as monomers, while above it, any additional surfactant molecules will preferentially form micelles.[1] This transition brings about abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2] A thorough understanding and precise measurement of the CMC are therefore indispensable for the effective and predictable application of DDAC in any formulation.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Molecular structure of this compound (DDAC).

The Phenomenon of Micellization

The formation of micelles is an entropically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic tetradecyl chains of DDAC disrupt the hydrogen-bonding network of water molecules, creating a thermodynamically unfavorable state. To minimize this disruption, the surfactant monomers self-assemble in such a way that their hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic cationic head groups are exposed to the aqueous bulk phase. This aggregation into micelles is a spontaneous process that occurs once the surfactant concentration reaches the CMC.

dot graph MicelleFormation { graph [splines=true, nodesep=0.6, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Quantitative Data on the CMC of Dialkyldimethylammonium Halides

For its shorter-chain homolog, didodecyldimethylammonium bromide (DDAB, C12 chains) , a CMC value of approximately 0.158 mmol/kg has been reported. Given that DDAC possesses longer C14 chains, its hydrophobic character is substantially greater, which would drive micellization at a much lower concentration. Therefore, the CMC of DDAC is expected to be significantly lower than that of DDAB. The precise determination of this value necessitates the experimental methodologies detailed in the subsequent sections.

| Surfactant Name | Alkyl Chain Length | Reported CMC (mmol/kg) | Reference |

| Didodecyldimethylammonium Bromide (DDAB) | C12 | ~ 0.158 | |

| This compound (DDAC) | C14 | Expected to be < 0.158 | (Estimated) |

Experimental Determination of the Critical Micelle Concentration

The CMC is determined by monitoring a physical property of the surfactant solution as a function of concentration. The concentration at which an abrupt change in the slope of the property-versus-concentration plot occurs is taken as the CMC.[2] For an ionic surfactant like DDAC, several highly reliable methods are available.

Conductivity Method

Causality: Below the CMC, DDAC exists as individual ions (dimethylditetradecylammonium⁺ and Cl⁻), which are efficient charge carriers. As the concentration increases, the specific conductivity of the solution increases linearly.[2] Above the CMC, the newly added monomers aggregate into micelles. These micelles are much larger and diffuse more slowly than the individual ions.[3] Furthermore, a significant fraction of the counter-ions (Cl⁻) become associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a decrease in the rate of conductivity increase, resulting in a distinct break in the conductivity versus concentration plot.[2][3]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DDAC (e.g., 10 mM) in high-purity, deionized water. Ensure complete dissolution.

-

Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell, maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Titration:

-

Place a known volume of deionized water in the conductivity cell.

-

Measure the initial conductivity.

-

Make successive additions of small aliquots of the DDAC stock solution into the cell, allowing the system to equilibrate after each addition.

-

Record the conductivity after each addition.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the DDAC concentration.

-

The plot will show two linear regions with different slopes.

-

Fit linear regression lines to the data points below and above the transition region.

-

The concentration at the intersection of these two lines is the CMC.[4]

-

dot graph ConductivityWorkflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontsize=9];

} Caption: Workflow for CMC determination by the conductivity method.

Surface Tension Method

Causality: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing the surface tension.[5] As the DDAC concentration increases, the surface becomes progressively saturated with monomers, leading to a sharp decrease in surface tension. Once the surface is fully saturated, further addition of monomers results in the formation of micelles in the bulk solution. Since these micelles are not surface-active, the concentration of free monomers in the bulk (and at the surface) remains relatively constant. Consequently, the surface tension also remains constant or changes very little above the CMC.[1][5]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of DDAC solutions in deionized water with concentrations spanning the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a temperature-controlled sample stage.

-

Measurement:

-

Measure the surface tension of pure deionized water as a reference.

-

Measure the surface tension of each DDAC solution, starting from the most dilute.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the DDAC concentration (log C).

-

The plot will exhibit a region of steep decline followed by a plateau.

-

Fit linear regression lines to the two distinct regions of the curve.

-

The concentration corresponding to the intersection of these lines is the CMC.[6]

-

Fluorescence Spectroscopy Method (Using Pyrene as a Probe)

Causality: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but partitions readily into the hydrophobic core of micelles.[7] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In a polar environment like water, the ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first vibronic peak (I₁, ~372 nm) is low. When pyrene is sequestered within the nonpolar, hydrocarbon-like core of a DDAC micelle, the I₃/I₁ ratio significantly increases.[4] By monitoring this ratio as a function of DDAC concentration, the onset of micelle formation can be detected.

Experimental Protocol:

-

Preparation of Pyrene Stock: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 0.2 mM).

-

Preparation of DDAC Solutions: Prepare a series of DDAC solutions in deionized water.

-

Sample Preparation:

-

To a constant volume of each DDAC solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.3 µM) and the volume of organic solvent is negligible (~0.1%).

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer with the excitation wavelength set to approximately 334 nm.

-

Record the emission spectra from 350 nm to 450 nm for each sample.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the I₃/I₁ ratio against the DDAC concentration.

-

The plot will show a sigmoidal curve. The CMC is typically determined from the inflection point of this curve, often calculated as the intersection of the tangents from the initial and the rapidly rising portions of the curve.[4][7]

-

Factors Influencing the CMC of DDAC

The CMC of an ionic surfactant like DDAC is not an immutable constant but is influenced by several external factors. Acknowledging these dependencies is crucial for ensuring the reproducibility and relevance of experimental results.

-

Structure of the Hydrophobic Group: The primary determinant of the CMC is the length of the hydrophobic alkyl chains. Increasing the chain length from C12 (dodecyl) to C14 (tetradecyl) significantly increases the hydrophobicity, leading to a substantial decrease in the CMC.

-

Addition of Electrolytes: The presence of salts (e.g., NaCl, NaBr) in the solution lowers the CMC of cationic surfactants.[8] The added counter-ions shield the electrostatic repulsion between the positively charged head groups of the DDAC monomers, making it easier for them to aggregate into micelles. This reduces the concentration of surfactant required to initiate micellization.

-

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. For some quaternary ammonium salts, the CMC decreases with increasing temperature to a minimum and then increases.[9] This U-shaped behavior is a result of two opposing effects: an increase in temperature decreases the hydration of the hydrophilic head group (favoring micellization) but also disrupts the structured water around the hydrophobic chains (disfavoring micellization).

-

Presence of Organic Additives: Organic molecules, especially alcohols, can influence the CMC. Short-chain alcohols tend to increase the CMC by improving the solvency of the bulk phase for the surfactant monomers. Conversely, long-chain alcohols can incorporate into the micelles, acting as co-surfactants and lowering the CMC.

Applications in Research and Drug Development

The ability of DDAC to form micelles above its CMC is central to its applications in the pharmaceutical field.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of DDAC micelles can serve as a microenvironment to encapsulate and solubilize hydrophobic drug molecules, thereby increasing their apparent aqueous solubility and bioavailability.

-

Drug Delivery Systems: DDAC can self-assemble into more complex structures like vesicles (liposomes), which are effective carriers for both hydrophobic and hydrophilic drugs. The cationic nature of these carriers can also facilitate interaction with negatively charged biological membranes.

-

Antimicrobial Formulations: The antimicrobial activity of DDAC is often enhanced above the CMC, as micelles can act as reservoirs of surfactant monomers that disrupt bacterial cell membranes.[10]

Conclusion

References

-

Studies on aggregation and counterion binding nature of didodecyldimethylammonium bromide in presence of added salts. (n.d.). Retrieved January 14, 2026, from [Link]

-

Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Method for Measurement of Critical Micelle Concentration. (2023). Just Agriculture. Retrieved January 14, 2026, from [Link]

-

Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (2022). PubMed. Retrieved January 14, 2026, from [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 14, 2026, from [Link]

-

Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

-

A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). PubMed. Retrieved January 14, 2026, from [Link]

-

Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fluorimetric Determination of Critical Micelle Concentration. (1984). Analytical Biochemistry. Retrieved January 14, 2026, from [Link]

-

Determination of the critical micelle concentration of surfactants using fluorescence strategies. (2022). PubMed. Retrieved January 14, 2026, from [Link]

-

Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Dimethyldioctadecylammonium chloride. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Retrieved January 14, 2026, from [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (2011). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

-

Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (2015). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Determination of CMCs. (2020). TEGEWA. Retrieved January 14, 2026, from [Link]

-

Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. (2003). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aggregation in dodecyltrimethylammonium bromide- didodecyldimethyammonium bromide aqueous mixtures [scielo.org.ar]

- 3. Specialized cationic surfactants and their unique properties - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 4. Aggregation of the aqueous dodecyltrimethylammonium bromide–didodecyldimethylammonium bromide system at low concentration | Semantic Scholar [semanticscholar.org]

- 5. globethesis.com [globethesis.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of Dimethylditetradecylammonium Chloride

Introduction

Dimethylditetradecylammonium chloride (DDTMAC), also known as dimyristyl dimethyl ammonium chloride, is a quaternary ammonium compound (QAC) with the chemical formula C30H64ClN.[1][2] As a cationic surfactant, it possesses potent antimicrobial properties that have led to its widespread use as a biocide, disinfectant, and antiseptic in various industrial, commercial, and consumer products.[3][4] Its applications range from hard surface disinfection in hospitals and food processing plants to its inclusion in personal care products.[4][5][6] Given its prevalent use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the toxicology of DDTMAC, synthesizing data from regulatory agency reviews and peer-reviewed literature to offer field-proven insights into its potential hazards.

Physicochemical Properties

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. DDTMAC is a salt consisting of a central nitrogen atom bonded to two methyl groups and two long-chain tetradecyl (C14) alkyl groups, with a chloride counter-ion.[1] This structure imparts its surfactant properties and influences its environmental fate and biological interactions.

| Property | Value | Source |

| Molecular Formula | C30H64ClN | [1][2] |

| Molecular Weight | 474.289 g/mol | [2] |

| CAS Number | 10108-91-5 | [1][2] |

| Appearance | Colorless solid | [4] |

| Water Solubility | Highly soluble | [3] |

| Vapor Pressure | Low volatility | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of DDTMAC is crucial for assessing its potential for systemic toxicity. As a QAC, its cationic nature and large molecular size influence its passage across biological membranes.

Studies submitted to regulatory agencies have consistently shown that DDTMAC is poorly absorbed through both oral and dermal routes of exposure, with absorption estimated to be 10% or less. Following ingestion, the majority of DDTMAC is not systemically distributed and is primarily excreted unchanged in the feces. This limited absorption is a key factor in mitigating the risk of systemic toxicity. Due to its low volatility, inhalation exposure is generally not a primary concern under normal use conditions, although exposure to aerosols can occur.[7]

The primary mechanism of action for QACs like DDTMAC involves the disruption of lipid bilayers in cell membranes.[4] This leads to increased permeability and loss of cellular integrity, which is the basis for its antimicrobial activity and also contributes to its local irritant effects.

Figure 1: Simplified ADME pathway of DDTMAC.

Acute Toxicity

The acute toxicity of DDTMAC has been evaluated across various exposure routes. The primary concern with acute exposure is severe local irritation and corrosion.

| Endpoint | Species | Route | Value | GHS Category | Source |

| LD50 | Rat | Oral | 238 mg/kg | Category 3 | [8] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | - | [7] |

| LC50 | Rat | Inhalation | 0.07 mg/L | Category 2 | [8] |

Oral: DDTMAC is harmful if swallowed.[9][10] Acute oral toxicity studies in rats have established an LD50 of 238 mg/kg.[8]

Dermal: While less toxic via the dermal route, high concentrations of DDTMAC can cause severe skin burns and damage.[1][10]

Inhalation: Acute inhalation toxicity is high, although the low volatility of DDTMAC limits exposure under normal conditions.[7][8] However, if aerosolized, it can be highly toxic.[8]

Eye and Skin Irritation: DDTMAC is a severe skin and eye irritant.[1][9] It is classified as causing severe skin burns and serious eye damage.[1][10] Concentrations as low as 0.1-0.5% can be irritating to the eyes.[11]

Experimental Protocol: Acute Dermal Irritation/Corrosion

This protocol is a generalized representation based on OECD Guideline 404.

-

Animal Model: Albino rabbits are typically used.

-

Preparation: The day before the test, a small area of the animal's back is clipped free of fur.

-

Application: A 0.5 mL aliquot of DDTMAC at a specified concentration is applied to a small gauze patch and then to the prepared skin area. The patch is covered with an occlusive dressing.

-

Exposure: The dressing is left in place for a 4-hour exposure period.

-

Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified based on the severity, duration, and reversibility of the skin lesions.

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in various animal models. The primary effects observed in repeated dose oral toxicity studies are consistent with the local irritant properties of DDTMAC. These effects include reduced food consumption, decreased body weight gain, and local irritation of the gastrointestinal tract.[7]

A 13-week inhalation study in Sprague-Dawley rats showed that exposure to DDTMAC aerosols resulted in decreased body weight and increased lung weight at higher concentrations.[12] Inflammatory cell infiltration and interstitial pneumonia were also observed in the lungs of mid and high-dose groups.[12] The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 0.11 mg/m³.[12]

In a two-generation reproductive toxicity study in rats, the NOAEL for systemic toxicity in adults and offspring was 750 ppm (equivalent to approximately 45 mg/kg/day), based on reduced body weights.[13][14]

Genotoxicity and Carcinogenicity

An extensive battery of genotoxicity tests has been conducted on DDTMAC, and the consensus from regulatory reviews is that it is not genotoxic. These studies include bacterial reverse mutation assays (Ames test), in vitro mammalian chromosomal aberration tests, and in vivo micronucleus assays.

Figure 2: Genotoxicity testing workflow for DDTMAC.

Consistent with the lack of genotoxic potential, long-term carcinogenicity studies in rodents have not shown any evidence of carcinogenic effects. Therefore, DDTMAC is not classified as a carcinogen.[10]

Reproductive and Developmental Toxicity

Regulatory-compliant studies have concluded that DDTMAC is not a specific reproductive or developmental toxicant. In a two-generation reproduction study, the reproductive and developmental NOAEL was 1,500 ppm (approximately 91 mg/kg/day), the highest dose tested.[13][14]

Prenatal developmental toxicity studies in rats and rabbits did not show any teratogenic effects.[15] Maternal toxicity, such as reduced body weight, was observed at higher doses, and in rabbits, increased fetal deaths and decreased fetal body weights were noted at a maternally lethal dose.[15] The NOAEL for prenatal developmental toxicity was 20 mg/kg/day in rats and 3 mg/kg/day in rabbits.[15]

It is important to note that some studies have suggested potential reproductive effects in mice exposed to a mixture of DDTMAC and another QAC, alkyl dimethyl benzyl ammonium chloride (ADBAC), in a laboratory setting.[4][16] These findings, however, are in contrast to the larger body of evidence from guideline-compliant studies reviewed by regulatory agencies.[7][13]

Ecotoxicology

DDTMAC is classified as very toxic to aquatic life with long-lasting effects.[1] It is highly toxic to fish and very highly toxic to aquatic invertebrates.[17] Due to its strong adsorption to soil and sediment, it is considered immobile in soil, which may limit its bioavailability in the aquatic environment.[17][18] However, its persistence and inherent toxicity to aquatic organisms necessitate careful management of its environmental release. DDTMAC is not expected to bioconcentrate in aquatic organisms.[18]

Conclusion

This compound is a widely used cationic surfactant with a well-characterized toxicological profile. The primary hazard associated with DDTMAC is its potential for severe local irritation and corrosion to the skin and eyes upon direct contact. While it exhibits high acute toxicity via inhalation of aerosols and is harmful if swallowed, its poor absorption through oral and dermal routes limits the potential for systemic toxicity. The weight of evidence from extensive testing indicates that DDTMAC is not genotoxic, carcinogenic, or a specific reproductive or developmental toxicant. Its high toxicity to aquatic organisms underscores the importance of responsible use and disposal to minimize environmental impact. This in-depth guide provides researchers, scientists, and drug development professionals with the core toxicological information necessary for a comprehensive risk assessment and safe handling of this important antimicrobial compound.

References

-

This compound | C30H64ClN | CID 24952 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

This compound|10108-91-5 - MOLBASE Encyclopedia. (n.d.). MOLBASE. Retrieved from [Link]

-

Didecyldimethylammonium chloride (Ref: P0151) - AERU. (n.d.). Agriculture and Environment Research Unit. Retrieved from [Link]

-

Luz, A., DeLeo, P., Pechacek, N., & Freemantle, M. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride. Regulatory Toxicology and Pharmacology, 116, 104717. [Link]

-

Didecyldimethylammonium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Didecyl Dimethyl Ammonium Chloride (DDAC) Risk Assessment (DP Barcode 069149) Office of Pesticide Programs Antimicrobials - Regulations.gov. (n.d.). Regulations.gov. Retrieved from [Link]

-

Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED - Regulations.gov. (2006, April 13). Regulations.gov. Retrieved from [Link]

-

Luz, A., DeLeo, P., Pechacek, N., & Freemantle, M. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12–C16) dimethyl benzyl ammonium chloride. ResearchGate. [Link]

-

Lim, C. H., & Chung, Y. H. (2017). Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure. Journal of Toxicology and Environmental Health, Part A, 80(1), 22-31. [Link]

-

Anderson, S. E., Wells, J. R., Fedorowicz, A., Butterworth, L. F., Meade, B. J., & Munson, A. E. (2007). Evaluation of the contact and respiratory sensitization potential of volatile organic compounds generated by simulated indoor air chemistries. Toxicological Sciences, 97(2), 355-363. [Link]

-

Dimethyldioctadecylammonium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Dicoco dimethyl ammonium chloride - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved from [Link]

-

Hostetler, K. A., Fisher, J. P., & Burruss, L. W. (2021). Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. Birth Defects Research, 113(19), 1368-1389. [Link]

-

Kim, J., Lee, D., & Kim, S. (2016). Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1056-1064. [Link]

-

Hostetler, K. A., Fisher, J. P., & Burruss, L. W. (2021). Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. PubMed. [Link]

-

Tyl, R. W., Myers, C. B., Marr, M. C., Sloan, C. S., & Hentges, S. G. (2004). Prenatal developmental toxicity of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD rats and New Zealand White rabbits. Cutaneous and Ocular Toxicology, 23(2), 107-124. [Link]

-

Didecyl Dimethyl Ammonium Chloride Cluster (DDAC) - publications.gc.ca. (n.d.). Government of Canada Publications. Retrieved from [Link]

-

Didecyl Dimethyl Ammonium Chloride (DDAC) Preliminary Risk Assessment (DP Barcode 069149) Office of Pesticide Programs - Regulations.gov. (n.d.). Regulations.gov. Retrieved from [Link]

-

Developmental and reproductive toxicology - ERBC Group. (n.d.). ERBC Group. Retrieved from [Link]

-

Safety Data Sheet: Dimethyldioctylammonium chloride - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved from [Link]

-

Subchronic inhalation toxicity study of DDAC - Revised From: Jonathan Leshin, PhD, Toxicol - Regulations.gov. (2016, April 13). Regulations.gov. Retrieved from [Link]

-

Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting - Toxics Use Reduction Institute. (2021, May 20). TURI. Retrieved from [Link]

-

Results of genotoxicity studies. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Dimethylcarbamoyl Chloride | EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

-

Benzalkonium halides - Evaluation statement - 30 June 2022. (2022, June 30). Australian Government Department of Health and Aged Care. Retrieved from [Link]

Sources

- 1. This compound | C30H64ClN | CID 24952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

- 4. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 5. Dimethyldioctadecylammonium chloride - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

- 11. turi.org [turi.org]

- 12. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prenatal developmental toxicity of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD rats and New Zealand White rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

environmental fate and biodegradability of dimethylditetradecylammonium chloride

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dimethylditetradecylammonium Chloride

Introduction: Understanding this compound (DMDAC)

This compound (DMDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a broad spectrum of applications. It is primarily utilized for its biocidal properties as a disinfectant, sanitizer, and algaecide in various settings, including commercial, industrial, and medical facilities.[1][2] Its molecular structure, featuring a positively charged nitrogen atom bonded to two long tetradecyl (C14) alkyl chains and two methyl groups, is key to its function and its environmental behavior. This structure allows DMDAC to disrupt the cell membranes of microorganisms.[3] As its use is widespread, understanding its journey and persistence in the environment—its environmental fate and biodegradability—is critical for a comprehensive ecological risk assessment. This guide provides a detailed examination of the physicochemical properties, distribution, degradation pathways, and testing methodologies relevant to DMDAC for researchers and drug development professionals.

Physicochemical Properties and Environmental Entry

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For DMDAC, its cationic nature and long alkyl chains are the most influential factors. The primary route of entry into the environment is "down-the-drain" to wastewater treatment systems following its use in cleaning and disinfectant products.[4][5]

Key Physicochemical Data for DMDAC

| Property | Value / Description | Significance for Environmental Fate | Source |

| Water Solubility | Highly soluble | Facilitates transport in aquatic systems but is counteracted by strong sorption. | [3] |

| Vapor Pressure | 2.33 x 10⁻¹¹ mm Hg (3.1 x 10⁻⁹ Pa) | Extremely low; volatilization from water or soil is not a significant process. | [4] |

| Sorption | High affinity for solids (sludge, soil, sediment) | DMDAC strongly binds to negatively charged particles, significantly reducing its concentration in the water column and limiting its mobility. | [1][2] |

Environmental Fate and Distribution: A Story of Sorption

Upon entering wastewater treatment plants (WWTPs), the fate of DMDAC is dominated by its strong affinity for organic matter and negatively charged surfaces. As a cationic surfactant, it rapidly partitions from the aqueous phase to the solid phase (sewage sludge).[4][5] This sorption is the most critical process determining its distribution.